molecular formula C8H6ClFO2 B1427054 5-Chloro-2-fluoro-4-methylbenzoic acid CAS No. 1263274-67-4

5-Chloro-2-fluoro-4-methylbenzoic acid

Cat. No.: B1427054
CAS No.: 1263274-67-4
M. Wt: 188.58 g/mol
InChI Key: YNXLNFQOANWRQC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

5-Chloro-2-fluoro-4-methylbenzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 5-Fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, including microtubules .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway . The compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Similar compounds have been shown to affect tubulin polymerization , which is a critical process in cell division and structure.

Result of Action

Similar compounds have been shown to suppress tubulin polymerization and induce apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-4-methylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to participate in nucleophilic substitution and oxidation reactions . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing cellular functions.

Cellular Effects

The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound may inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect the levels of metabolites in specific pathways, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . For example, the compound may be transported into mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles such as mitochondria, lysosomes, or the nucleus, where it can interact with biomolecules and affect their activity . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzoic acid typically involves the halogenation of 4-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 4-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Chloro-2-fluorobenzoic acid
  • 4-Chloro-2-fluoro-5-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Comparison: 5-Chloro-2-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as varying biological activities .

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLNFQOANWRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728694
Record name 5-Chloro-2-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263274-67-4
Record name 5-Chloro-2-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 5-chloro-2-fluoro-4-methylbenzoate (Preparation 20, 340 mg, 1.68 mmol) in 12 mL of dioxane/water (5:1) was added aqueous sodium hydroxide (5 M, 1.63 mL, 8.39 mmol). The reaction mixture was stirred at room temperature for 18 hours and then evaporated in vacuo. The resulting residue was suspended in water and extracted with diethyl ether (3×20 mL). The aqueous layer was cooled in an ice bath, acidified with aqueous hydrochloric acid (6 M) and extracted with EtOAc (30 mL). The organic layer was separated, washed with brine (2×20 mL), dried over sodium sulfate, filtered and evaporated in vacuo to yield the title compound as a white solid (266 mg, 84%).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (11.3 g, 50 mmol) in dry THF (100 mL) was added isopropylmagnesium chloride (30 mL, 2 M) dropwise. After stirring at room temperature for 30 min, dry CO2 was added and the mixture was stirred at room temperature for additional 30 min. The reaction was quenched by sat. NH4Cl and extracted with EtOAc (100 mL×3). The combined organic layers were washed with water (50 mL×3), dried over anhydrous Na2SO4, filtered and concentrated to give the desired product (4.7 g, 49%). LCMS (ESI) m/z: 187.0 [M−H]−.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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